molecular formula C₁₇H₁₇NO₆ B1139993 7-Methoxycoumarin-4-acetyl-L-proline CAS No. 359436-90-1

7-Methoxycoumarin-4-acetyl-L-proline

Cat. No.: B1139993
CAS No.: 359436-90-1
M. Wt: 331.32
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxycoumarin-4-acetyl-L-proline is a synthetic compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields. This compound is particularly notable for its use as a quenched fluorescent substrate, which makes it valuable in biochemical assays and research .

Mechanism of Action

Target of Action

The primary target of 7-Methoxycoumarin-4-acetyl-L-proline is crude enzymes . This compound serves as a quenched fluorescent substrate for these enzymes .

Mode of Action

This compound interacts with its targets by serving as a quenched fluorescent substrate . It contains a methoxycoumarin group instead of tryptophan, which is used for the assay of crude enzymes .

Biochemical Pathways

It is known that this compound is used as a substrate for the assay of crude enzymes , suggesting that it may be involved in various enzymatic reactions.

Result of Action

Given its role as a quenched fluorescent substrate for crude enzymes , it can be inferred that this compound may influence the activity of these enzymes and subsequently affect various cellular processes.

Action Environment

It is generally recommended to handle this compound in a well-ventilated place, and it should be stored at a temperature of -20°c . These recommendations suggest that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as ventilation and temperature.

Biochemical Analysis

Biochemical Properties

7-Methoxycoumarin-4-acetyl-L-proline is a quenched fluorescent substrate with a methoxycoumarin group instead of tryptophan . It is used for the assay of crude enzymes

Cellular Effects

As a quenched fluorescent substrate, it may be involved in various cellular processes related to enzyme assays . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not documented in the available literature.

Molecular Mechanism

As a quenched fluorescent substrate, it may interact with various biomolecules in the context of enzyme assays . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxycoumarin-4-acetyl-L-proline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-methoxycoumarin and L-proline.

    Coupling Reaction: The 7-methoxycoumarin is acetylated to form 7-methoxycoumarin-4-acetyl. This intermediate is then coupled with L-proline using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-Methoxycoumarin-4-acetyl-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

7-Methoxycoumarin-4-acetyl-L-proline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxycoumarin-4-acetyl-L-proline is unique due to its specific combination of a methoxycoumarin core with an acetyl-L-proline moiety. This structure imparts distinct fluorescent properties and makes it particularly useful as a quenched fluorescent substrate in biochemical assays .

Properties

IUPAC Name

1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-23-11-4-5-12-10(8-16(20)24-14(12)9-11)7-15(19)18-6-2-3-13(18)17(21)22/h4-5,8-9,13H,2-3,6-7H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFOAEFTUYEMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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